2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxyphenyl group and a benzoxazepine core structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Acetylation: The final step could involve the acetylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzoxazepine core.
Reduction: Reduction reactions could target the carbonyl group in the benzoxazepine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxylated benzoxazepine.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide could have various scientific research applications:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzoxazepines can interact with various molecular targets such as enzymes, receptors, or ion channels. The methoxyphenyl group might enhance its binding affinity or selectivity towards certain targets, while the acetamide group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide: Lacks the trimethyl groups.
2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-1,5-benzoxazepin-8-yl)acetamide: Different substitution pattern on the benzoxazepine ring.
Uniqueness
The presence of the trimethyl groups and the specific substitution pattern on the benzoxazepine ring might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-21(2)13-27-18-12-15(7-10-17(18)23(3)20(21)25)22-19(24)11-14-5-8-16(26-4)9-6-14/h5-10,12H,11,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQABWUSBHSYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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